Cas no 37535-51-6 ((2S)-2-amino-3-(2-pyridyl)propanoic acid)

(2S)-2-amino-3-(2-pyridyl)propanoic acid structure
37535-51-6 structure
商品名:(2S)-2-amino-3-(2-pyridyl)propanoic acid
CAS番号:37535-51-6
MF:C8H10N2O2
メガワット:166.177201747894
MDL:MFCD00237827
CID:54726
PubChem ID:57652365

(2S)-2-amino-3-(2-pyridyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-Pyridyl)-alanine
    • (S)-2-Amino-3-(2-pyridyl)propionic acid
    • H-2-Pal-OH
    • L-3-(2-Pyridyl)-alanine
    • (S)-Pyridylalanine
    • 3-(2-Pyridyl)-L-alanine
    • H-2-Pal-OH.2HCl
    • H-Ala(2-pyrideyl)-OH.2Hcl
    • H-L-2Pal-OH*2HCl
    • H-β-(2-Pyridyl)-Ala-OH
    • (2R)-2-ammonio-3-pyridin-2-ylpropanoate
    • 3-pyridin-2-yl-L-alanine
    • L-2-Pyridylalanine
    • L-2-Pyridylalanine (H-L-2Pal-OH)
    • 3-(2-Pyridyl)-L-alanine, >=98.0% (TLC)
    • H-Ala(2-Pyri)-OH
    • BDBM50463195
    • A50237
    • 2'-Pyridyl-L-Ala
    • HY-W005897
    • DTXSID70958620
    • 2-Aza-L-phenylalanine
    • (2S)-2-amino-3-(pyridin-2-yl)propanoic acid
    • CHEMBL4243343
    • (2S)-2-amino-3-pyridin-2-ylpropanoic acid
    • AM83719
    • Beta-(2-pyridyl)-dl-alanine
    • (S)-2-Amino-3-(pyridin-2-yl)propanoic acid
    • DS-15138
    • 3-PYRIDIN-2-YLALANINE
    • PDRJLZDUOULRHE-ZETCQYMHSA-N
    • CS-W005897
    • AC-5878
    • AKOS015891614
    • (2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate
    • EN300-77282
    • MFCD00237827
    • 37535-51-6
    • SCHEMBL126509
    • (2S)-2-amino-3-(2-pyridyl)propanoic acid
    • alanine, beta-(2-pyridyl)-
    • DB-038222
    • MDL: MFCD00237827
    • インチ: 1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
    • InChIKey: PDRJLZDUOULRHE-ZETCQYMHSA-N
    • ほほえんだ: OC([C@H](CC1C=CC=CN=1)N)=O

計算された属性

  • せいみつぶんしりょう: 166.0743
  • どういたいしつりょう: 166.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.4
  • トポロジー分子極性表面積: 76.2
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 322.4℃ at 760 mmHg
  • フラッシュポイント: 148.8±25.1 °C
  • 屈折率: 1.581
  • PSA: 76.21
  • LogP: 0.73630

(2S)-2-amino-3-(2-pyridyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-77282-2.5g
(2S)-2-amino-3-(pyridin-2-yl)propanoic acid
37535-51-6
2.5g
$94.0 2023-02-12
Enamine
EN300-77282-5.0g
(2S)-2-amino-3-(pyridin-2-yl)propanoic acid
37535-51-6
5.0g
$174.0 2023-02-12
eNovation Chemicals LLC
D487085-1g
3-(2-Pyridyl)-L-alanine
37535-51-6 97%
1g
$160 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H89910-1g
H-2-Pal-OH
37535-51-6 97%
1g
¥244.0 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBI0007-5G
(2S)-2-amino-3-(2-pyridyl)propanoic acid
37535-51-6 95%
5g
¥ 792.00 2023-04-13
TRC
S143805-50mg
(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate
37535-51-6
50mg
$ 50.00 2022-06-03
TRC
S143805-100mg
(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate
37535-51-6
100mg
$ 65.00 2022-06-03
TRC
S143805-500mg
(2S)-2-Azaniumyl-3-pyridin-2-ylpropanoate
37535-51-6
500mg
$ 115.00 2022-06-03
Chemenu
CM100687-100g
L-3-(2-Pyridyl)-alanine
37535-51-6 97%
100g
$1440 2021-06-09
Enamine
EN300-77282-0.05g
(2S)-2-amino-3-(pyridin-2-yl)propanoic acid
37535-51-6
0.05g
$19.0 2023-02-12

(2S)-2-amino-3-(2-pyridyl)propanoic acidに関する追加情報

(2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid: A Multifunctional Compound with Promising Therapeutic Potential

(2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid, with the chemical formula C8H11NN2O2 and the CAS number 37535-51-6, represents a unique class of pyridine-derived amino acids that has garnered significant attention in recent years. This compound is characterized by its chiral center at the second carbon atom, which confers stereochemical specificity crucial for biological activity. The 2-pyridyl group attached to the third carbon atom enhances its ability to interact with various biological targets, making it a valuable candidate for drug development.

Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the antioxidant properties of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid. Researchers observed that this compound exhibits potent radical scavenging activity, which could have implications for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. The pyridine ring is believed to play a pivotal role in stabilizing free radicals, thereby enhancing the compound's antioxidant efficacy.

Another groundbreaking discovery from Advanced Drug Delivery Reviews (2024) demonstrates the potential of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid in modulating inflammatory pathways. The compound has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of immune responses. This mechanism could lead to novel therapeutic strategies for autoimmune diseases and chronic inflammation.

Structural analysis of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid reveals that its chiral configuration is critical for its biological activity. The S-configuration at the second carbon atom ensures optimal interaction with target proteins, while the pyridine ring provides additional stability and functional groups for molecular recognition. This stereochemical specificity is a key factor in its selectivity and efficacy.

Recent computational studies have provided insights into the molecular docking of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid with various receptors. These simulations suggest that the compound can bind to GPCRs (G protein-coupled receptors) with high affinity, which is significant for its potential applications in neuropharmacology. The pyridine ring is particularly involved in forming hydrogen bonds with receptor residues, enhancing the binding stability.

Experimental data from Pharmacological Research (2023) indicates that (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid may have neuroprotective effects. In vitro studies showed that the compound could reduce neuronal damage caused by oxidative stress, suggesting its potential use in the treatment of conditions like Parkinson's disease and Alzheimer's disease. The amino group is thought to contribute to its neuroprotective properties by modulating neurotransmitter activity.

Comparative studies with other pyridine-based amino acids have revealed unique advantages of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid. Its hydrophilic properties and ability to cross the blood-brain barrier make it particularly suitable for targeting central nervous system disorders. The 2-pyridyl group also enhances its solubility in aqueous environments, which is crucial for drug formulation and delivery.

Recent advances in synthetic chemistry have enabled the efficient production of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid. A novel catalytic method developed in 2023 allows for the stereoselective synthesis of this compound with high yield and purity. This breakthrough is significant for large-scale production and clinical applications, as it ensures consistent quality and reduces manufacturing costs.

Pharmacokinetic studies have shown that (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid has favorable absorption and distribution properties. The compound is rapidly absorbed in the gastrointestinal tract and exhibits good bioavailability. Its hydrophilic nature facilitates its distribution to various tissues, while the pyridine ring contributes to its metabolic stability.

Emerging research in nanomedicine has explored the use of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid as a component of drug delivery systems. The compound's ability to interact with lipid membranes and its hydrophilic properties make it an ideal candidate for designing targeted drug delivery vehicles. These systems could enhance the specificity and efficacy of therapeutic agents while minimizing side effects.

Despite its promising potential, further research is needed to fully understand the mechanisms of action and therapeutic applications of (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid. Ongoing studies are investigating its effects on various biological systems and its potential as a therapeutic agent for multiple diseases. The pyridine ring and chiral center are likely to play crucial roles in these future developments.

In conclusion, (2S)-2-Amino-3-(2-Pyridyl)Propanoic Acid (CAS number 37535-51-6) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structure, including the 2-pyridyl group and chiral configuration, contributes to its diverse biological activities. Continued exploration of its properties and applications could lead to the development of novel therapies for a wide range of medical conditions.

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